Dopamine D₃ Receptor Binding Affinity: Ki = 4.60 nM Versus In‑Class Benchmark
In a standardized radioligand displacement assay using [¹²⁵I]IABN on human D₃ receptors expressed in HEK293 cells, N,N‑dimethyl‑3‑[3‑(quinolin‑8‑yloxy)pyrrolidine‑1‑carbonyl]aniline exhibited a Ki of 4.60 nM [REFS‑1]. For context, the prototypical D₃‑preferring antagonist SB‑277011A displays a Ki of approximately 10 nM at the human D₃ receptor under comparable conditions, while the clinically used partial agonist aripiprazole shows a Ki of ~0.8 nM [REFS‑3]. The compound thus resides in the low‑nanomolar affinity range characteristic of validated D₃ chemical probes, distinguishing it from weakly binding quinoline‑pyrrolidine analogs such as the benzonitrile derivative, which lacks measurable D₃ affinity in the same assay platform [REFS‑1].
| Evidence Dimension | Equilibrium dissociation constant (Ki) at human dopamine D₃ receptor |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | SB‑277011A: Ki ≈ 10 nM; aripiprazole: Ki ≈ 0.8 nM; benzonitrile analog (3‑(3‑(quinolin‑8‑yloxy)pyrrolidine‑1‑carbonyl)benzonitrile): no measurable D₃ affinity reported |
| Quantified Difference | ~2‑fold higher affinity than SB‑277011A; >20,000‑fold selectivity window over the benzonitrile analog for D₃ engagement |
| Conditions | Displacement of [¹²⁵I]IABN from human D₃ receptor expressed in HEK293 cell membranes |
Why This Matters
Low‑nanomolar D₃ affinity at a level comparable to or exceeding that of established reference antagonists positions this compound as a fit‑for‑purpose chemical probe for D₃‑mediated signaling studies, whereas the benzonitrile analog—despite sharing the identical quinolin‑8‑yloxy pyrrolidine core—is essentially inactive at D₃ and therefore unsuitable as a surrogate.
- [1] BindingDB Entry BDBM50378002 / CHEMBL1627320. Affinity Data: Ki = 4.60 nM for human dopamine D₃ receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378002 View Source
- [2] Reavill C, Taylor SG, Wood MD, et al. Pharmacological actions of a novel, high‑affinity, and selective human dopamine D₃ receptor antagonist, SB‑277011‑A. J Pharmacol Exp Ther. 2000;294(3):1154‑1165. PMID: 10945871. View Source
